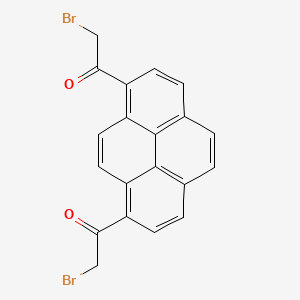![molecular formula C17H11N4O3+ B14406773 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium CAS No. 88172-45-6](/img/structure/B14406773.png)
6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium is a complex heterocyclic compound It features a benzimidazoquinoline core, which is a fused ring system combining benzimidazole and quinoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and quinoline precursors, followed by their fusion to form the benzimidazoquinoline core. Key steps include nitration, methylation, and cyano group introduction under controlled conditions. Common reagents used in these steps include nitric acid, methyl iodide, and cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Potential use in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Widely used in medicinal chemistry for their antimalarial and anticancer activities.
Uniqueness
6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium is unique due to its fused ring system, which combines the properties of both benzimidazole and quinoline. This structural feature enhances its ability to interact with biological targets and contributes to its diverse range of applications.
特性
CAS番号 |
88172-45-6 |
|---|---|
分子式 |
C17H11N4O3+ |
分子量 |
319.29 g/mol |
IUPAC名 |
5-hydroxy-7-methyl-3-nitrobenzimidazolo[1,2-a]quinolin-7-ium-6-carbonitrile |
InChI |
InChI=1S/C17H10N4O3/c1-19-14-4-2-3-5-15(14)20-13-7-6-10(21(23)24)8-11(13)16(22)12(9-18)17(19)20/h2-8H,1H3/p+1 |
InChIキー |
XMBFJUKHPWGSMO-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=C2C(=C(C3=C(N2C4=CC=CC=C41)C=CC(=C3)[N+](=O)[O-])O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


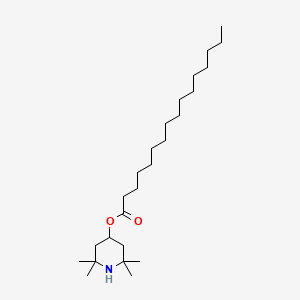
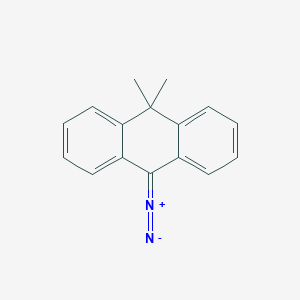
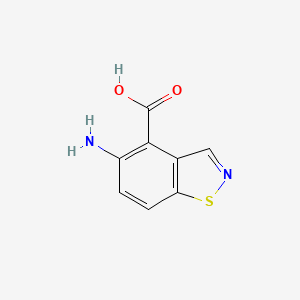

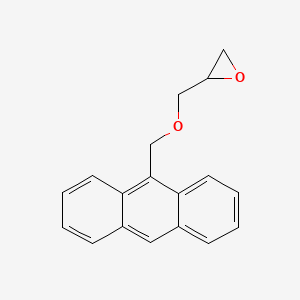
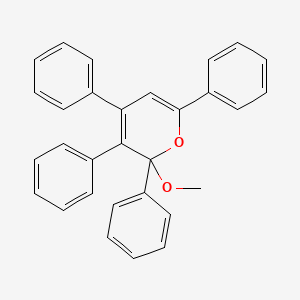
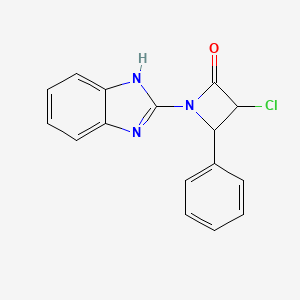
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
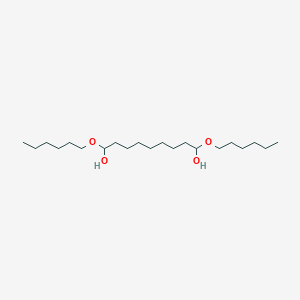
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
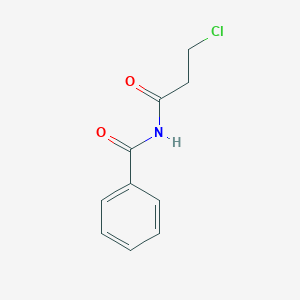
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

